N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide
Overview
Description
BAY-850 is a chemical probe for the ATAD2A bromodomain which displaces acetylated H4 peptide from the ATAD2 bromodomain with an IC50 value of 20 nM (HTRF). MST and BROMOscan measurements indicate a Kd of 84.9 nM and 120 nM, respectively. BAY-850 displays exquisite selectivity over all other bromodomains (no hits in BROMOscan at 10 µM) and displaces full-length ATAD2 from chromatin in live cells at a concentration of 1 µM as determined by FRAP. To avoid potential unspecific off-target effects concentrations of ≥ 5 µM are not recommended. (http://www.thesgc.org/chemical-probes/BAY-850)
Scientific Research Applications
Synthesis and Neuroleptic Activity
Research has been conducted on the synthesis and potential neuroleptic activity of similar benzamide compounds. For instance, a study by Iwanami et al. (1981) explored various benzamides as potential neuroleptics, noting a good correlation between structure and activity. Their findings suggest potential applications in psychosis treatment due to the potent drug-like properties and lower side effects of certain compounds in this class (Iwanami, S., Takashima, M., Hirata, Y., Hasegawa, O., & Usuda, S., 1981).
Serotonin 5-HT4 Receptor Agonistic Activity
Kakigami et al. (1998) investigated compounds including optical isomers of similar structures for their serotonin 5-HT4 receptor agonistic activity. This study's findings are relevant to understanding the pharmacological properties of such compounds and their potential applications in modulating serotonin receptors (Kakigami, T., Usui, T., Ikami, T., Tsukamoto, K., Miwa, Y., Taga, T., & Kataoka, T., 1998).
X-ray Structures and Computational Studies
Nycz et al. (2011) conducted X-ray structures and computational studies on cathinones, a class of compounds that share some structural similarities. Such research provides insights into the molecular configuration and potential interactions of similar compounds, offering a basis for understanding their scientific applications (Nycz, J., Małecki, G., Zawiazalec, M., & Paździorek, T., 2011).
Synthesis and Pharmacological Activity
Yanagi et al. (1999) explored the synthesis and pharmacological activity of benzamide derivatives, including their affinity for 5-hydroxytryptamine 4 (5-HT4) receptors. This research is significant in understanding the pharmacological profile of related compounds (Yanagi, T., Kitajima, A., Anzai, K., Kodama, K., Mizoguchi, J., Fujiwara, H., Sakiyama, H., Kamoda, O., & Kamei, C., 1999).
properties
IUPAC Name |
N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44ClN5O3/c1-24-4-10-28(11-5-24)25(2)42-23-32-16-17-36(47-32)34-19-33(35(39)20-37(34)46-3)38(45)44-31(18-26-6-8-27(21-40)9-7-26)22-43-30-14-12-29(41)13-15-30/h4-11,16-17,19-20,25,29-31,42-43H,12-15,18,22-23,41H2,1-3H3,(H,44,45)/t25-,29?,30?,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSISGUIVBKDTQO-JLXKDNNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NCC2=CC=C(O2)C3=CC(=C(C=C3OC)Cl)C(=O)NC(CC4=CC=C(C=C4)C#N)CNC5CCC(CC5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)NCC2=CC=C(O2)C3=CC(=C(C=C3OC)Cl)C(=O)N[C@H](CC4=CC=C(C=C4)C#N)CNC5CCC(CC5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 129196931 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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